molecular formula C18H16ClFN2O2 B2581795 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide CAS No. 896301-59-0

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide

Cat. No.: B2581795
CAS No.: 896301-59-0
M. Wt: 346.79
InChI Key: NQSNCSBWMMMYFR-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyrrolidinone (5-oxopyrrolidine) core substituted at position 1 with a 4-chlorophenyl group. The acetamide moiety is attached to the pyrrolidinone at position 3, with the acetyl group further substituted by a 4-fluorophenyl ring. This structural combination introduces both lipophilic (chlorophenyl, fluorophenyl) and hydrogen-bonding (amide, ketone) functionalities, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-3-7-16(8-4-13)22-11-15(10-18(22)24)21-17(23)9-12-1-5-14(20)6-2-12/h1-8,15H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSNCSBWMMMYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate chlorophenyl derivative under acidic or basic conditions.

    Substitution Reaction: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The final step involves the acylation of the pyrrolidinone ring with a fluorophenyl acetic acid derivative. This can be carried out using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with amine or thiol groups.

Scientific Research Applications

Pharmacological Applications

Autotaxin Inhibition : This compound has been identified as an effective inhibitor of autotaxin, an enzyme implicated in various pathological conditions, including cancer and inflammation. By inhibiting autotaxin, it may help modulate the lysophosphatidic acid signaling pathway, which is crucial in tumor progression and metastasis .

Potential Anti-COVID-19 Treatment : Recent studies have explored the targeting of viral proteases, such as the main protease of SARS-CoV-2, for therapeutic intervention against COVID-19. Compounds similar to N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide have shown promise in inhibiting these proteases, providing a potential avenue for antiviral drug development .

Biochemical Research

Protein Engineering : The incorporation of non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering and biochemical research. Compounds like this compound can serve as scaffolds for the development of novel protein constructs that may exhibit enhanced stability or unique functionalities .

G Protein-Coupled Receptor Modulation : The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs). GPCRs play vital roles in signal transduction and are key targets in drug discovery. Investigating how this compound affects GPCR activity could yield insights into its therapeutic potential .

Case Studies and Experimental Findings

Study Findings Implications
Autotaxin Inhibition StudyDemonstrated that this compound effectively inhibits autotaxin in vitro.Suggests potential for use in treating diseases associated with elevated autotaxin levels.
SARS-CoV-2 Protease TargetingIdentified as a promising candidate for inhibiting the main protease of SARS-CoV-2.Highlights its relevance in developing treatments for COVID-19.
GPCR Interaction AnalysisPreliminary results indicate modulation of specific GPCR pathways by the compound.Opens avenues for research into new therapeutic targets involving GPCRs.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound’s pyrrolidinone core distinguishes it from other acetamide derivatives with heterocyclic or aromatic backbones:

Compound Name Core Structure Key Substituents Molecular Weight Reference
N-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide Pyrrolidinone 4-Chlorophenyl (position 1); 4-fluorophenylacetamide (position 3) ~358.8* -
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide Thiadiazole + pyrrolidinone Benzylsulfanyl; 4-chlorophenyl-pyrrolidinone-thiadiazole hybrid 458.98
N-{5-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide Thiadiazole + pyrrolidinone Phenylsulfanyl; 4-chlorophenyl-pyrrolidinone-thiadiazole hybrid 444.96
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl (position 1); chloroacetamide (position 5); cyano (position 3) 308.15
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenylacetamide (position 2) ~274.3*

*Calculated based on molecular formula.

  • Pyrrolidinone vs. Thiadiazole/Pyrazole: The pyrrolidinone core introduces a saturated, conformationally flexible ring with a ketone oxygen, enabling hydrogen bonding.
  • Substituent Effects : The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to sulfur-containing substituents (e.g., benzylsulfanyl in ), which may alter metabolic stability or target affinity.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: Analogous pyrrolidinone-containing compounds (e.g., ) exhibit hydrogen-bonding interactions between amide N–H and carbonyl groups, facilitating dimerization (R22(10) motifs) and influencing solubility .
  • Crystal Packing : In dichlorophenyl-pyrazole acetamides (e.g., ), dihedral angles between aromatic rings (44.5–77.5°) highlight conformational flexibility, whereas thiadiazole derivatives (e.g., ) may adopt more planar geometries due to aromaticity.

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and enzyme inhibitory activities, as well as its structural characteristics.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine core, which is known for its diverse biological activities. The molecular formula is C17H18ClFN2OC_{17}H_{18}ClFN_2O, with a molecular weight of approximately 400.8 g/mol. Key properties include:

  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 4
  • LogP : 2.5, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various derivatives related to this compound. The synthesized compounds demonstrated moderate to strong activity against several bacterial strains, notably Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial activity of selected derivatives:

Compound IDBacterial StrainZone of Inhibition (mm)IC50 (µM)
7lSalmonella typhi152.14
7mBacillus subtilis180.63
7nEscherichia coli102.17
7oStaphylococcus aureus121.13
7pPseudomonas aeruginosa91.21

These results indicate that certain derivatives exhibit significant antibacterial properties, making them potential candidates for further development as antimicrobial agents .

Enzyme Inhibition

The compound has also been assessed for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial for therapeutic applications, especially in neurodegenerative diseases and gastrointestinal disorders.

  • Acetylcholinesterase Inhibition : The compound showed promising results in inhibiting AChE, with some derivatives exhibiting IC50 values significantly lower than standard inhibitors like eserine.
  • Urease Inhibition : The synthesized compounds displayed strong urease inhibitory activity, which is essential for treating conditions associated with urease-producing bacteria.

The following table presents the IC50 values for urease inhibition:

Compound IDIC50 (µM)
7l2.14
7m0.63
7n2.17
7o1.13
7p1.21

These findings suggest that the compound could serve as a basis for developing new urease inhibitors .

Case Studies and Research Findings

Numerous studies have been conducted to explore the biological activities of compounds similar to this compound. For instance, research focusing on the synthesis of piperidine derivatives has highlighted their role in various therapeutic areas, including:

  • Antimicrobial Agents : Compounds featuring piperidine rings have shown significant antibacterial activity against resistant strains.
  • Neurological Disorders : AChE inhibitors derived from similar structures have been investigated for their potential in treating Alzheimer's disease.

Q & A

Q. Tables for Key Data

Property Value Method/Reference
Molecular Weight370.08 g/molHRMS
LogP (Predicted)3.2 ± 0.3ChemAxon
Aqueous Solubility (25°C)12.5 µg/mL (pH 7.4)Shake-flask
Melting Point253–255°CDSC

Q. Citations

  • Structural refinement:
  • Synthetic routes:
  • Comparative SAR:
  • Computational modeling:
  • Metabolic stability:

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